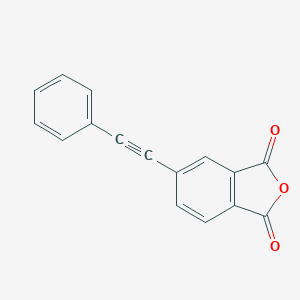

4-Phenylethynylphthalic Anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylethynyl)-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O3/c17-15-13-9-8-12(10-14(13)16(18)19-15)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGRRPUXXWPEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074386 | |

| Record name | 1,3-Isobenzofurandione, 5-(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119389-05-8 | |

| Record name | 4-(Phenylethynyl)phthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119389-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 5-(2-phenylethynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119389058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5-(2-phenylethynyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 5-(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Phenylethynylphthalic Anhydride molecular structure and weight

An In-depth Technical Guide to 4-Phenylethynylphthalic Anhydride

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound (4-PEPA), a key compound in advanced materials science. This document is intended for researchers, chemists, and professionals in drug development and polymer science.

Molecular Structure and Properties

This compound is an organic compound with the molecular formula C16H8O3.[1][2] Structurally, it consists of a phthalic anhydride core substituted with a phenylethynyl group at the 4-position. This unique structure imparts desirable properties for various applications, particularly in the synthesis of high-performance polymers.[3][4]

The compound typically appears as a colorless to light yellow crystalline powder.[1][5] It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane, but it is insoluble in water.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C16H8O3 | [1][2][3] |

| Molecular Weight | 248.24 g/mol | [1][6] |

| Melting Point | 149 - 154 °C | [6][7] |

| Boiling Point | 466.881 °C at 760 mmHg | [1] |

| Density | 1.38 g/cm³ | [1] |

| Appearance | White to Yellow to Green powder/crystal | [6] |

Applications in Polymer Chemistry

This compound is a crucial monomer and end-capping agent in the synthesis of polyimides.[3][4] Polyimides are a class of high-performance polymers known for their exceptional thermal and oxidative stability, as well as their robust mechanical properties.[4]

The incorporation of the phenylethynyl group allows for thermal curing, which leads to cross-linking of the polymer chains. This process enhances the thermal stability and solvent resistance of the resulting polyimide materials.[3] These advanced polymers find applications in demanding environments, such as the aerospace industry for composites and coatings.[4]

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, based on established chemical literature.[2][5]

Materials:

-

4-phenylethynyl dimethyl phthalate

-

Methanol

-

Water

-

25% (by mass) aqueous solution of sodium hydroxide

-

Active carbon

-

Toluene

-

Ethyl acetate

-

Concentrated hydrochloric acid

-

Acetic anhydride

Procedure:

-

Saponification: Suspend 33.6 g of 4-phenylethynyl dimethyl phthalate in a mixture of water and methanol. While stirring, add 40 g of a 25% aqueous sodium hydroxide solution dropwise. Heat the reaction mixture to 60°C and stir for 3 hours.

-

Decolorization: After confirming the completion of the reaction, cool the mixture to an internal temperature of 30°C. Add 1 g of active carbon and stir for 30 minutes at this temperature.

-

Purification: Filter the mixture to remove the active carbon and rinse the filter cake with water. Combine the filtrate and the rinsing solution.

-

Acidification and Extraction: To the combined aqueous solution, add toluene and ethyl acetate. To this two-layered mixture, add 28 g of concentrated hydrochloric acid dropwise. Stir for 30 minutes at room temperature and then allow the layers to separate. Collect the organic layer containing 4-phenylethynylphthalic acid.

-

Cyclization: Partially concentrate the organic layer. Add 17 g of acetic anhydride to the concentrate and reflux the mixture with heating for 4 hours.

-

Crystallization and Isolation: After the reaction is complete, cool the mixture. The this compound will precipitate as a crystal. Filter the crystals, rinse them, and dry to obtain the final product.

This process yields approximately 26.6 g of pale yellow crystalline this compound, corresponding to a 94% yield based on the starting 4-phenylethynyl dimethyl phthalate.[2][5]

Synthesis Workflow

The logical flow of the synthesis protocol is visualized in the diagram below.

Caption: Synthesis workflow for this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. cymerchemicals.com [cymerchemicals.com]

- 5. This compound | 119389-05-8 [chemicalbook.com]

- 6. This compound | 119389-05-8 | TCI AMERICA [tcichemicals.com]

- 7. chemwill.lookchem.com [chemwill.lookchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Phenylethynylphthalic Anhydride (PEPA)

Introduction

This compound (PEPA) is a key organic intermediate, widely utilized as a reactive end-capping agent in the synthesis of high-performance polyimides.[1][2] These polymers are noted for their exceptional thermal and oxidative stability, as well as their robust mechanical properties.[1][2] The incorporation of the phenylethynyl group allows for a thermal curing process that enhances the solvent resistance and processability of the resulting polyimide resins.[1][3] This guide provides a comprehensive overview of the primary synthetic routes to PEPA, complete with detailed experimental protocols, comparative data, and visual representations of the chemical pathways and workflows.

Synthetic Pathways

The synthesis of PEPA predominantly relies on the Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5][6] Various starting materials can be employed, leading to several distinct synthetic routes. The most common precursors are derivatives of phthalic anhydride, such as 4-bromophthalic anhydride or its corresponding acid and ester forms.

A prevalent and convenient method involves the direct Sonogashira coupling of 4-bromophthalic anhydride with phenylacetylene.[1] Alternative strategies have been developed to improve purity and yield, such as starting from dimethyl 4-bromophthalate or a mixture of monosodium salts of 4-bromophthalic acid.[1]

Diagram of Synthetic Pathways

Caption: Overview of the primary synthetic routes to this compound (PEPA).

Comparative Data of Synthetic Routes

The choice of synthetic route can significantly impact the overall yield and purity of the final PEPA product. The following table summarizes quantitative data from various reported methods.

| Starting Material | Key Intermediates | Overall Yield | Melting Point of PEPA (°C) | Reference |

| Phthalic Anhydride | Monosodium salt of 4-bromophthalic acid, 4-Phenylethynylphthalic acid | 76% | 152-153 | [1] |

| 4-Bromophthalic Anhydride | - | - | 150-152 | [1] |

| Dimethyl 4-Bromophthalate | Dimethyl 4-phenylethynylphthalate | - | - | [1] |

| 4-Bromophthalic Acid | 4-Phenylethynylphthalic acid | 80.6-86.5% | 149-151 | [7] |

| 4-Phenyl ethynyl dimethyl phthalate | 4-Phenyl ethynyl phthalic acid | 94% | - | [3][8] |

Experimental Protocols

Route 1: From Phthalic Anhydride

This environmentally friendly approach begins with the hydrolysis and bromination of commercially available phthalic anhydride in an aqueous medium.[1]

Step 1: Synthesis of Monosodium Salt of 4-Bromophthalic Acid

-

Procedure: Phthalic anhydride is hydrolyzed and brominated in water to produce a mixture of monosodium salts of 4-bromophthalic acid.[1] This intermediate is then used directly in the subsequent Sonogashira coupling reaction.[1]

Step 2: Synthesis of 4-Phenylethynylphthalic Acid

-

Reagents: Monosodium salt of 4-bromophthalic acid (30.0 g, 112.4 mmol), NaOH (9.0 g, 224.8 mmol), water (200 mL), Pd(OAc)₂ (0.06 g, 0.27 mmol), TPPTS (0.31 g, 0.54 mmol), TBAB (1.8 g, 5.6 mmol), phenylacetylene (13.8 g, 134.9 mmol), and concentrated HCl.[1]

-

Procedure:

-

To a stirred solution of the monosodium salt of 4-bromophthalic acid and NaOH in water, add Pd(OAc)₂, TPPTS, and TBAB under an argon atmosphere.[1]

-

Stir the mixture at 60°C for 30 minutes.[1]

-

Slowly add phenylacetylene and heat the mixture under reflux for 3 hours.[1]

-

After cooling, acidify the mixture to a pH of 2-3 with concentrated HCl.[1]

-

Filter the precipitate, wash with water, and recrystallize from acetic acid to yield 4-phenylethynylphthalic acid as a pale-yellow solid.[1]

-

-

Yield: 95%[1]

-

Melting Point: 210-212°C[1]

Step 3: Synthesis of this compound (PEPA)

-

Reagents: 4-Phenylethynylphthalic acid (20.0 g, 75.2 mmol), acetic anhydride (100 mL).[1]

-

Procedure:

-

Yield: 94%[1]

-

Melting Point: 152-153°C[1]

Route 2: From 4-Bromophthalic Anhydride

This is a more direct method, though it may require purification of the final product.[1]

-

Reagents: 4-Bromophthalic anhydride (4.54 g, 20 mmol), phenylacetylene (2.25 g, 22 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.14 g, 0.2 mmol), triphenylphosphine (0.26 g, 1 mmol), copper(I) iodide (0.095 g, 0.5 mmol), toluene (10 mL), and triethylamine (4 mL).[9]

-

Procedure:

-

Note: Further purification by hydrolysis, neutralization, and dehydration, or by vacuum sublimation may be necessary to achieve high purity.[1]

Route 3: From 4-Phenyl ethynyl dimethyl phthalate

This route involves the hydrolysis of a diester intermediate followed by dehydration.

Step 1: Synthesis of 4-Phenyl ethynyl phthalic acid

-

Reagents: 4-Phenyl ethynyl dimethyl phthalate (33.6 g), 25% aqueous solution of sodium hydroxide (40 g), water, methanol, active carbon, toluene, ethyl acetate, and concentrated hydrochloric acid (28 g).[3][8]

-

Procedure:

-

Suspend 4-phenyl ethynyl dimethyl phthalate in a mixture of water and methanol.[3][8]

-

Add the sodium hydroxide solution dropwise with stirring and heat at 60°C for 3 hours.[3][8]

-

Cool the mixture, add active carbon, and stir for 30 minutes.[3][8]

-

Filter to remove the active carbon and add toluene and ethyl acetate to the filtrate.[3][8]

-

Add concentrated hydrochloric acid dropwise and stir for 30 minutes.[3][8]

-

Separate the organic layer containing 4-phenyl ethynyl phthalic acid.[3][8]

-

Step 2: Synthesis of this compound (PEPA)

-

Reagents: The organic layer from the previous step and acetic anhydride (17 g).[3][8]

-

Procedure:

-

Yield: 94% (based on 4-phenyl ethynyl dimethyl phthalate)[3][8]

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The synthesis of PEPA, particularly via the Sonogashira coupling, follows a general workflow that includes reaction setup, monitoring, workup, and purification.

Caption: A generalized experimental workflow for the synthesis of PEPA.

Sonogashira Coupling Catalytic Cycle

The core of most PEPA syntheses is the palladium-catalyzed Sonogashira coupling. The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Characterization Data for PEPA

The final product, this compound, is typically characterized by various spectroscopic methods and melting point determination.

-

Appearance: Pale yellow to yellow powder or crystals.[10][11]

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3063 (aromatic C-H)

-

2205 (C≡C)

-

1843, 1772 (C=O)

-

1245 (C-O)[1]

-

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

8.11 (s, 1H)

-

7.99 (s, 2H)

-

7.58 (m, 2H)

-

7.40 (m, 3H)[1]

-

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

162.2, 138.7, 132.04, 131.99, 131.7, 129.7, 129.6, 128.6, 128.2, 125.6, 121.6, 96.0, 86.9[1]

-

Safety Information

This compound may cause irritation to the skin and eyes.[10] It is essential to handle the compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety goggles.[10] Avoid inhaling dust or solutions containing PEPA.[10] Store the compound away from fire and oxidizing agents.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. cymerchemicals.com [cymerchemicals.com]

- 3. This compound | 119389-05-8 [chemicalbook.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. CN101550121A - Method for preparing 4-phenylacetylene phthalic anhydride from 4-phenylacetylene phthalic anhydride - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. ossila.com [ossila.com]

Spectroscopic Profile of 4-Phenylethynylphthalic Anhydride: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Phenylethynylphthalic Anhydride, a key compound utilized by researchers, scientists, and drug development professionals. The document outlines the characteristic Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectral data, along with the experimental protocols for their acquisition.

Introduction

This compound is a molecule of significant interest in various fields of chemical research and development, particularly in the synthesis of high-performance polymers. A thorough understanding of its structural and electronic properties is crucial for its effective application. Spectroscopic techniques such as FTIR and NMR provide valuable insights into the molecular structure and functional groups present in the compound. This guide summarizes the key spectroscopic data for this compound.

Spectroscopic Data

The spectroscopic data for this compound has been compiled and is presented in the following tables. This information is based on analyses reported in scientific literature where the compound was characterized using standard spectroscopic methods.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic absorption bands in the infrared spectrum of this compound are summarized in Table 1.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 - 1780 | Strong | C=O stretch (anhydride, symmetric and asymmetric) |

| ~2220 | Moderate | -C≡C- stretch (alkyne) |

| ~1600 - 1450 | Moderate to Weak | C=C stretch (aromatic rings) |

| ~1250 - 1100 | Strong | C-O-C stretch (anhydride) |

| ~900 - 675 | Moderate | C-H bend (aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H NMR and ¹³C NMR spectra are indicative of the electronic environment of the nuclei.

The proton NMR spectrum of this compound exhibits signals corresponding to the aromatic protons of the phthalic anhydride and the phenylethynyl groups.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.2 | m | 3H | Aromatic Protons (Phthalic Anhydride moiety) |

| ~7.4 - 7.6 | m | 5H | Aromatic Protons (Phenyl group) |

The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 - 164 | C=O (Anhydride Carbons) |

| ~120 - 138 | Aromatic Carbons |

| ~128 - 132 | Phenyl Carbons |

| ~88 - 95 | Alkyne Carbons (-C≡C-) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

FTIR Spectroscopy

A sample of this compound is prepared as a KBr (potassium bromide) pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹. The background spectrum of a pure KBr pellet is subtracted from the sample spectrum to obtain the final infrared spectrum of the compound.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide (PEPA): A Positive Allosteric Modulator of AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide, commonly known as PEPA, is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the sulfonamide class of AMPA receptor modulators, PEPA has garnered significant interest within the neuroscience and drug development communities for its unique pharmacological profile. Notably, it exhibits a preferential potentiation of the "flop" splice variants of AMPA receptors, a characteristic that distinguishes it from other classes of AMPA modulators. This technical guide provides a comprehensive overview of the physical and chemical properties of PEPA, detailed experimental protocols for its use, and an in-depth look at the signaling pathways it modulates.

Physical and Chemical Properties

PEPA is a crystalline solid with the molecular formula C₁₆H₁₆F₂N₂O₄S₂ and a molecular weight of 402.44 g/mol .[1][2] The following tables summarize its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆F₂N₂O₄S₂ | [1][2] |

| Molecular Weight | 402.44 g/mol | [1] |

| CAS Number | 141286-78-4 | [1] |

| Appearance | Crystalline solid | |

| Purity | ≥95% | |

| UV max (λmax) | 258 nm |

| Solvent | Solubility | Reference |

| DMSO | ≥ 30 mg/mL (≥ 74.55 mM) | |

| DMF | ~30 mg/mL | |

| Ethanol | ~3 mg/mL | |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |

Mechanism of Action

PEPA functions as a positive allosteric modulator of AMPA receptors, meaning it binds to a site on the receptor distinct from the glutamate binding site to enhance its function. Its primary mechanism is the attenuation of receptor desensitization, particularly by slowing the rate of onset of desensitization. This effect is significantly more pronounced for the "flop" splice variants of AMPA receptor subunits compared to the "flip" isoforms. PEPA shows a subunit selectivity, with a more potent effect on receptors containing GluA3 and GluA4 subunits than those with GluA1. This selective potentiation of flop-containing AMPA receptors makes PEPA a valuable tool for studying the physiological roles of these specific receptor subtypes.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings in HEK293 Cells

This protocol describes the methodology for assessing the effect of PEPA on AMPA receptor currents in a heterologous expression system.

Materials:

-

HEK293 cells

-

Plasmids encoding the desired AMPA receptor subunits (e.g., GluA3-flop)

-

Transfection reagent (e.g., Lipofectamine)

-

Patch-clamp setup (amplifier, micromanipulators, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)

-

Internal Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH)

-

PEPA stock solution (e.g., 100 mM in DMSO)

-

Glutamate stock solution (e.g., 1 M in water)

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Co-transfect cells with the AMPA receptor subunit plasmid and a fluorescent marker (e.g., GFP) using a suitable transfection reagent. Incubate for 24-48 hours before recording.

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with transfected cells to the recording chamber and perfuse with external solution.

-

Identify transfected cells via fluorescence.

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Use a rapid solution exchange system for fast application of glutamate and PEPA.

-

To measure potentiation, first apply a brief pulse of glutamate (e.g., 1 mM for 100 ms) to elicit a control current.

-

Pre-apply PEPA (e.g., 10-100 µM) for a few seconds before co-applying with glutamate to observe the potentiated response.

-

-

Data Analysis: Measure the peak amplitude and decay kinetics of the AMPA receptor-mediated currents in the presence and absence of PEPA. Calculate the fold-potentiation and changes in the desensitization rate.

In Vivo Behavioral Testing: Contextual Fear Conditioning in Mice

This protocol outlines a method to assess the effects of PEPA on fear memory extinction.

Materials:

-

Adult male C57BL/6 mice

-

Fear conditioning apparatus (contextual chamber with a grid floor for footshock delivery)

-

Sound-attenuating isolation cubicle

-

PEPA solution (e.g., 30 mg/kg in a vehicle of DMSO, Tween-80, and saline)

-

Vehicle solution

Procedure:

-

Habituation: Handle mice for several days before the experiment.

-

Conditioning (Day 1):

-

Place a mouse in the conditioning chamber.

-

After a 2-minute exploration period, deliver a footshock (e.g., 2 seconds, 0.75 mA).

-

The mouse remains in the chamber for another 30 seconds before being returned to its home cage.

-

-

Extinction Training (Day 2):

-

Administer PEPA (30 mg/kg, i.p.) or vehicle 30 minutes before the session.

-

Place the mouse back into the same conditioning chamber for a 5-minute session without any footshock.

-

Record the duration of freezing behavior (immobility except for respiration).

-

-

Extinction Test (Day 3):

-

Place the mouse back into the conditioning chamber for a 5-minute session without any footshock or drug administration.

-

Record the duration of freezing behavior.

-

-

Data Analysis: Compare the percentage of time spent freezing between the PEPA-treated and vehicle-treated groups during the extinction training and extinction test sessions. A significant reduction in freezing in the PEPA group indicates enhanced extinction of fear memory.

Signaling Pathways

PEPA, through its positive modulation of AMPA receptors, can influence downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory. A key pathway involves the activation of the Src-family tyrosine kinase Lyn, which is physically associated with the AMPA receptor. Activation of Lyn, which can occur independently of ion flux through the receptor, initiates a cascade involving Mitogen-Activated Protein Kinase (MAPK), leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB then translocates to the nucleus and promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival and synaptic plasticity.[1]

Conclusion

PEPA is a valuable pharmacological tool for investigating the roles of flop-containing AMPA receptors in the central nervous system. Its distinct mechanism of action and selectivity offer advantages for dissecting the complex processes of synaptic transmission and plasticity. The detailed protocols and an understanding of the downstream signaling pathways provided in this guide are intended to facilitate further research into the therapeutic potential of PEPA and similar compounds for a range of neurological and psychiatric disorders characterized by deficits in glutamatergic signaling.

References

Thermal Properties of 4-Phenylethynylphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 4-Phenylethynylphthalic Anhydride (PEPA), a key building block in the synthesis of high-performance polyimides and other advanced materials. Understanding the thermal behavior of PEPA is critical for its application in drug development, where thermal stability and processing characteristics can significantly impact formulation and efficacy. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and presents a logical workflow for characterizing this compound.

Core Thermal Properties

This compound is a crystalline solid. Its thermal behavior is characterized by a distinct melting point and a decomposition temperature that dictates its processing window and stability at elevated temperatures.

Quantitative Thermal Data

The following table summarizes the available quantitative data on the thermal properties of this compound.

| Thermal Property | Value | Method |

| Melting Point (T_m) | 152 °C[1] | Not Specified |

| Melting Range | 149 - 154 °C[2][3] | Not Specified |

| Decomposition Temperature (T_d) | approx. 170 °C | Safety Data Sheet |

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of this compound is primarily achieved through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point, glass transition temperature (if any), and heat of fusion of a material.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Heating: The sample is heated from ambient temperature to a temperature above its melting point, for instance, to 180 °C, at a constant heating rate (e.g., 10 °C/min). This allows for the determination of the melting point (T_m) and the heat of fusion (ΔH_f).

-

Cooling: The sample is then cooled back to ambient temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating: A second heating scan is often performed under the same conditions as the first to observe any changes in the material's thermal behavior after the initial melt and to obtain a more accurate measurement of the glass transition temperature (T_g) if the material forms an amorphous phase upon cooling.

-

-

Data Analysis: The melting temperature is determined as the peak temperature of the endothermic melting event on the DSC thermogram. The heat of fusion is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA is used to measure the thermal stability and decomposition profile of a material by monitoring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 50 mL/min), depending on the desired experimental conditions.

-

Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins. The peak decomposition temperature corresponds to the temperature of the maximum rate of weight loss, which is determined from the peak of the derivative of the TGA curve (DTG curve).

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal characterization of this compound.

Caption: Workflow for Thermal Characterization of PEPA.

This comprehensive approach ensures a thorough understanding of the thermal properties of this compound, providing essential data for its successful application in research, development, and manufacturing. Further research to determine the heat of fusion and a detailed decomposition profile would provide a more complete thermal characterization of this important compound.

References

An In-depth Technical Guide to Phenylethynyl-Terminated Polyimides

For Researchers, Scientists, and Drug Development Professionals

Phenylethynyl-terminated polyimides (PETIs) represent a class of high-performance thermosetting polymers renowned for their exceptional thermal stability, excellent mechanical properties, and superior processability. These characteristics make them highly desirable for applications in demanding environments, particularly in the aerospace, electronics, and automotive industries. This technical guide provides a comprehensive overview of the synthesis, curing mechanisms, and key properties of PETIs, supported by experimental data and procedural insights.

Core Concepts

Phenylethynyl-terminated polyimides are imide oligomers end-capped with phenylethynyl groups. The imide backbone provides inherent thermal and chemical resistance, while the terminal phenylethynyl groups offer a unique curing chemistry. Upon heating, these terminal groups undergo a thermally induced cross-linking reaction without the evolution of volatile byproducts, a significant advantage over traditional condensation-curing polyimides. This addition-type curing mechanism results in a void-free, highly cross-linked network structure, contributing to the material's outstanding performance at elevated temperatures.

The general structure of a phenylethynyl-terminated polyimide consists of a repeating imide unit, typically derived from the reaction of an aromatic dianhydride and an aromatic diamine, with the polymer chains terminated by 4-phenylethynylphthalic anhydride (PEPA). The molecular weight of the imide oligomer can be controlled to tailor the processing characteristics and final properties of the cured resin.

Synthesis of Phenylethynyl-Terminated Polyimides

The synthesis of PETIs can be broadly categorized into two primary methods: the one-pot high-temperature polymerization and the two-step procedure involving a poly(amic acid) intermediate.

One-Pot High-Temperature Polycondensation

In the one-pot method, a dianhydride, a diamine, and the phenylethynyl end-capper (PEPA) are reacted in a high-boiling aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at an elevated temperature (typically 180-200°C).[1] A dehydrating agent, often an azeotroping solvent like toluene, is used to facilitate the removal of water formed during the imidization reaction. This method is efficient and allows for the direct synthesis of the fully imidized oligomer.

Experimental Protocol: One-Pot Synthesis of a PETI

A typical procedure for the one-pot synthesis of a phenylethynyl-terminated polyimide is as follows:

-

To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, the aromatic dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) and a portion of NMP are added and stirred until the solid is fully dissolved.

-

The aromatic diamine (e.g., 3,4'-oxydianiline, 3,4'-ODA) is then added to the solution, and the mixture is stirred at room temperature for several hours to form the poly(amic acid) precursor.

-

This compound (PEPA) is subsequently added as the end-capping agent.

-

Toluene is added to the flask, and the reaction mixture is heated to 180-200°C for several hours to effect imidization, with the water of reaction being removed by azeotropic distillation.

-

After cooling, the polymer solution is precipitated in a non-solvent such as ethanol or water, filtered, washed, and dried under vacuum to yield the phenylethynyl-terminated polyimide powder.[1]

Two-Step Synthesis via Poly(amic acid)

The two-step method involves the initial formation of a soluble poly(amic acid) precursor at a low temperature, followed by a chemical or thermal cyclodehydration (imidization) to form the final polyimide. This approach offers better control over the molecular weight and can be advantageous for certain applications where the poly(amic acid) solution is used directly, such as in the fabrication of films or coatings.

Experimental Protocol: Two-Step Synthesis of a PETI

-

The diamine is dissolved in a polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) in a flask under a nitrogen atmosphere.

-

The dianhydride is added portion-wise to the cooled solution, and the reaction is allowed to proceed at a low temperature (typically 0-25°C) for several hours to form the poly(amic acid) solution.

-

PEPA is then added to end-cap the poly(amic acid) chains.

-

The imidization can be achieved either by chemical means (by adding a dehydrating agent like acetic anhydride and a catalyst such as pyridine) or by thermal treatment of the poly(amic acid) solution or film at elevated temperatures (e.g., 200-300°C).

Curing Mechanism

The curing of phenylethynyl-terminated polyimides is a complex, thermally initiated process involving the reaction of the terminal phenylethynyl groups. When heated to temperatures typically in the range of 350-400°C, these groups undergo a series of reactions, including chain extension, branching, and cross-linking, to form a highly stable, three-dimensional network.[2] The exact mechanism is believed to involve the formation of polyene structures, as well as cyclotrimerization and other cycloaddition reactions. A key advantage of this curing process is the absence of volatile byproducts, which minimizes the formation of voids in the final cured component.

Experimental Protocol: Thermal Curing of PETI Resins

A general procedure for the thermal curing of a PETI resin is as follows:

-

The phenylethynyl-terminated polyimide powder is placed in a mold.

-

The mold is heated in a press or oven to a temperature above the glass transition temperature (Tg) of the uncured resin to allow for flow and consolidation.

-

The temperature is then ramped up to the curing temperature, typically between 370°C and 380°C, and held for a specific duration, usually 1 to 2 hours, to ensure complete cross-linking.[2][3]

-

After the curing cycle, the mold is cooled down to room temperature in a controlled manner to minimize internal stresses.

Properties of Phenylethynyl-Terminated Polyimides

The properties of PETIs can be tailored by judicious selection of the dianhydride and diamine monomers, as well as by controlling the molecular weight of the imide oligomer.

Thermal Properties

Cured PETIs exhibit outstanding thermal stability, characterized by high glass transition temperatures (Tg) and excellent thermal-oxidative resistance. The Tg of the cured resins can range from below 300°C to over 400°C, depending on the specific chemical structure and cross-link density.[1][4] The 5% weight loss temperature (Td5%), a measure of thermal stability, is typically above 500°C in an inert atmosphere.[2][5]

Table 1: Thermal Properties of Selected Phenylethynyl-Terminated Polyimides

| PETI System Designation | Dianhydride/Diamine | Cured Tg (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Reference |

| PETI-5 | s-BPDA / 3,4'-ODA & APB | 270 | >500 | [2] |

| PETI-298 | a-BPDA based | 298 | - | [1][3] |

| PETI-330 | a-BPDA based | 330 | >520 | [3][5] |

| PETI-375 | a-BPDA based | 375 | >520 | [3][5] |

| TriA X | PMDA / Asymmetric Diamine | 362 | 550 | [4][6] |

| 6FDA/TFDB/PEPA | 6FDA / TFDB | 391 | 578 | [1][2] |

| 6FDA/3,4'-ODA/PEPA | 6FDA / 3,4'-ODA | 363 | 558 | [1][2] |

s-BPDA: 3,3′,4,4′-biphenyltetracarboxylic dianhydride; a-BPDA: 2,3,3',4'-biphenyltetracarboxylic dianhydride; PMDA: pyromellitic dianhydride; 6FDA: 4,4'-(hexafluoroisopropylidene)diphthalic anhydride; 3,4'-ODA: 3,4'-oxydianiline; APB: 1,3-bis(3-aminophenoxy)benzene; TFDB: 2,2'-bis(trifluoromethyl)benzidine.

Mechanical Properties

The highly cross-linked network of cured PETIs imparts them with excellent mechanical properties, including high strength and stiffness, which are retained at elevated temperatures. The specific mechanical properties are influenced by the chemical composition of the polyimide backbone and the molecular weight of the oligomer.

Table 2: Mechanical Properties of Selected Cured Phenylethynyl-Terminated Polyimides

| PETI System Designation | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| TriA X | - | 15.1 | [4][6] |

| 6FDA/TFDB/PEPA based | 51 - 66 | - | [1] |

| Fluorenyl based PETI | ~60 | - | [7] |

| PETIs with flexible units | 34.5 - 114.3 | 2.5 - 13.8 | [2] |

Characterization Techniques

A variety of analytical techniques are employed to characterize both the uncured oligomers and the cured PETI resins:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure, including the presence of imide rings and the disappearance of the phenylethynyl group's characteristic absorption after curing.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the polymer backbone and end groups.

-

Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the uncured oligomers.

-

Differential Scanning Calorimetry (DSC): Employed to determine the glass transition temperature (Tg) and to study the curing exotherm.[1]

-

Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition temperature of the polymers.[5]

-

Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the cured materials, including the glass transition temperature and storage modulus.

-

Rheometry: Used to measure the melt viscosity of the uncured oligomers as a function of temperature, which is crucial for processing.

Visualizations

Synthesis of Phenylethynyl-Terminated Polyimide

Caption: General synthesis of a phenylethynyl-terminated polyimide.

Thermal Curing of Phenylethynyl-Terminated Polyimide

Caption: Thermal curing process of phenylethynyl-terminated polyimides.

Experimental Workflow for PETI Synthesis and Characterization

Caption: Experimental workflow for PETI synthesis and characterization.

References

- 1. Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins | MDPI [mdpi.com]

- 3. Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

The Crucial Role of End-Cappers in Polyimide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in various demanding applications, from aerospace components to flexible electronics and advanced medical devices. However, the very characteristics that make polyimides so robust—their rigid molecular structure and strong intermolecular forces—also present significant processing challenges. High molecular weight polyimides, while exhibiting superior thermomechanical properties, are often intractable, displaying poor solubility and extremely high melt viscosities. This is where the strategic use of end-cappers in polyimide synthesis becomes paramount. This technical guide provides an in-depth exploration of the role of end-cappers, detailing their types, mechanisms of action, and impact on the final properties of polyimides, supported by experimental data and protocols.

The Fundamental Role of End-Cappers

End-cappers are monofunctional reagents introduced during polyimide synthesis to control the molecular weight of the polymer chains and, in many cases, to impart reactive functionality for subsequent thermal curing.[1][2] By terminating the polymer chains at a desired length, end-cappers produce lower molecular weight oligomers with significantly improved processability, including enhanced solubility and lower melt viscosity.[1] This allows for the fabrication of complex shapes and thin films, which would be impossible with high molecular weight, intractable polyimides.

The introduction of reactive functional end-cappers provides a powerful tool to bridge the gap between processability and performance.[1] The resulting reactive oligomers can be easily processed at lower temperatures and then cured at higher temperatures. During the curing process, the reactive end-groups undergo addition polymerization reactions, leading to chain extension and cross-linking.[3][4] This post-polymerization reaction "reclaims" the high molecular weight characteristics, resulting in a cured material with excellent thermal and mechanical properties, often comparable to or even exceeding those of linear high molecular weight polyimides.[1]

Types of End-Cappers and Their Mechanisms

End-cappers can be broadly classified into two categories: non-reactive and reactive.

2.1. Non-Reactive End-Cappers

Non-reactive end-cappers are used solely to control the molecular weight of the polyimide. Phthalic anhydride is a classic example of a non-reactive end-capper.[5] By introducing a calculated amount of a monofunctional anhydride, the polymerization is terminated once the difunctional diamine monomers are consumed, resulting in a thermoplastic polyimide with a controlled molecular weight and improved processability.

2.2. Reactive End-Cappers

Reactive end-cappers contain functional groups that do not participate in the initial condensation polymerization but can react at elevated temperatures to form a cross-linked network. This approach is central to the formulation of thermosetting polyimides. Some of the most common reactive end-cappers include:

-

Phenylethynyl-Terminated End-Cappers: 4-Phenylethynylphthalic anhydride (PEPA) is a widely used end-capper that undergoes a complex thermal reaction involving chain extension, branching, and cross-linking without the evolution of volatile byproducts.[1][6] This leads to a highly cross-linked, thermally stable network with a high glass transition temperature (Tg).[7][8]

-

Norbornene (Nadic) End-Cappers: Norbornene end-cappers, such as 5-norbornene-2,3-dicarboxylic anhydride (nadic anhydride, NA), are another important class of reactive end-cappers.[2] They undergo a thermally induced retro-Diels-Alder reaction followed by addition polymerization, forming a cross-linked structure.[9] However, the thermo-oxidative stability of norbornene-based polyimides can be a "weak link" compared to other systems.[2]

-

Acetylene-Terminated End-Cappers: These end-cappers utilize a terminal acetylene group that can undergo trimerization and other addition reactions at high temperatures to form a highly aromatic and thermally stable cross-linked network.[10][11] Similar to phenylethynyl end-cappers, they offer the advantage of curing without the release of volatiles.

Impact of End-Cappers on Polyimide Properties: A Quantitative Overview

The choice of end-capper and its concentration has a profound impact on the molecular weight, thermal properties, and processability of the resulting polyimide. The following tables summarize quantitative data from various studies, illustrating these effects. Disclaimer: The data presented is compiled from different sources and should not be used for direct comparison due to variations in the polyimide backbone, synthesis conditions, and characterization methods.

Table 1: Effect of Phenylethynyl End-Cappers on Molecular Weight and Thermal Properties

| Polyimide System | End-Capper | Calculated Mn ( g/mol ) | Measured Mn ( g/mol ) | Tg (°C) | 5% Weight Loss Temp. (Td5, °C) | Reference |

| 6FDA/3,4'-ODA | 4-PEPA | 1000 | ~1300 | - | - | [1] |

| ODPA/BAFL | 4-PEPA | - | - | 514 | >470 | [8] |

| Hyperbranched PI | PEPA/NEPA | - | - | 166-193 | 548-571 (uncured), 600-601 (cured) | [12] |

Table 2: Effect of Norbornene End-Cappers on Thermal and Mechanical Properties

| Polyimide System | End-Capper Content | Tg (°C) | Elongation at Break (%) | Curing Temperature (°C) | Reference |

| Photosensitive PI | Increasing NDA | Increased | Increased | 300 | [4][13] |

| Photosensitive PI | Increasing NDA | Increased | Decreased | 350 | [4][13] |

Table 3: Thermal Properties of Acetylene-Terminated Polyimides

| Polyimide System | End-Capper | Tg of Cured Film (°C) | 5% Weight Loss Temp. (Td5, °C) | Reference |

| BPADA/APA | 3-Ethynylaniline | 363 | - | [10] |

| Various | 3-Ethynylaniline | - | >524 | [11] |

Experimental Protocols

4.1. General Synthesis of End-Capped Poly(amic acid) Precursor

The synthesis of end-capped polyimides typically follows a two-step process. The first step is the formation of a soluble poly(amic acid) (PAA) precursor.

-

Monomer Preparation: The diamine monomer is dissolved in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.

-

Polymerization: The dianhydride monomer is added portion-wise to the stirred diamine solution at room temperature under a nitrogen atmosphere. The reaction is typically stirred for several hours to form the PAA solution.

-

End-Capping: The monofunctional end-capper (either an anhydride or an amine) is added to the PAA solution. The amount of end-capper is calculated based on the desired molecular weight of the final polyimide. The reaction is continued for several more hours to ensure complete reaction.

4.2. Imidization: Conversion to Polyimide

The second step is the conversion of the PAA to the final polyimide, which can be achieved through thermal or chemical imidization.

-

Thermal Imidization: The PAA solution is cast onto a glass plate to form a film. The film is then heated in a stepwise manner in an oven or under vacuum. A typical heating profile might be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and drives the cyclodehydration reaction to form the imide rings.

-

Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine, are added to the PAA solution. The mixture is stirred at room temperature or slightly elevated temperatures. The resulting polyimide, which is often insoluble in the reaction mixture, precipitates out and is then collected by filtration, washed, and dried.

4.3. Curing of Reactive End-Capped Polyimides

For polyimides with reactive end-caps, a final curing step is required to achieve the desired cross-linked network. The imidized oligomer is heated to a temperature above its Tg, where the reactive end-groups polymerize. For example, phenylethynyl-terminated polyimides are typically cured at temperatures ranging from 350°C to 400°C for 1-2 hours.

4.4. Characterization Methods

-

Molecular Weight Determination: Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polyimide oligomers.[14]

-

Structural Confirmation: Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure of the poly(amic acid) and the final polyimide by identifying characteristic absorption bands for the amic acid and imide functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed structural information.

-

Thermal Properties Analysis:

-

Glass Transition Temperature (Tg): Differential Scanning Calorimetry (DSC) is the standard method for determining the Tg of polyimides.[15][16][17] The sample is heated at a constant rate, and the Tg is identified as a step change in the heat flow curve.[16][17]

-

Thermal Stability: Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polyimides by measuring the weight loss of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). The 5% weight loss temperature (Td5) is a common metric for thermal stability.

-

-

Solubility Testing: The solubility of the synthesized polyimides is qualitatively assessed by dissolving a small amount of the polymer in various organic solvents at room temperature or with gentle heating.[14][18][19]

Visualizing the Process and Logic

Diagram 1: General Mechanism of End-Capping in Polyimide Synthesis

Caption: Mechanism of end-capping for molecular weight control and cross-linking.

Diagram 2: Experimental Workflow for Synthesis and Characterization of End-Capped Polyimides

Caption: Workflow for end-capped polyimide synthesis and analysis.

Conclusion

The use of end-cappers is an indispensable strategy in the synthesis of high-performance polyimides, enabling the production of processable materials without sacrificing the exceptional properties for which this class of polymers is known. By carefully selecting the type and concentration of the end-capper, researchers can precisely control the molecular weight and introduce reactive functionalities, thereby tailoring the properties of the final polyimide to meet the stringent demands of advanced applications. This technical guide has provided a comprehensive overview of the fundamental principles, quantitative effects, and experimental methodologies associated with the use of end-cappers in polyimide synthesis, offering a valuable resource for scientists and engineers working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. End Caps Increase Thermo-Oxidative Stability of Polyimides - Tech Briefs [techbriefs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thermalsupport.com [thermalsupport.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mt.com [mt.com]

- 18. researchgate.net [researchgate.net]

- 19. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Notes and Protocols: 4-Phenylethynylphthalic Anhydride (PEPA) as a Polyimide End-Capping Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylethynylphthalic anhydride (PEPA) is a reactive end-capping agent widely utilized in the synthesis of high-performance thermosetting polyimides.[1] Its incorporation at the termini of polyimide oligomers allows for thermal curing through the reaction of the phenylethynyl groups, forming a highly cross-linked, robust network structure.[1][2] This approach offers a significant advantage by enabling a processing window at lower temperatures where the oligomers are fusible, followed by a high-temperature cure to achieve the final, insoluble, and infusible high-performance material. The resulting polyimides exhibit exceptional thermal and oxidative stability, high glass transition temperatures (Tg), and excellent mechanical properties, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[1][3]

PEPA-terminated polyimides are synthesized via a two-step process involving the formation of a poly(amic acid) oligomer from the reaction of a dianhydride and a diamine, with PEPA controlling the molecular weight, followed by chemical or thermal imidization.[1] The final thermoset properties can be tailored by adjusting the molecular weight of the oligomer and the specific dianhydride and diamine monomers used.[1]

Chemical Structure and Reaction Scheme

The general synthetic approach involves the reaction of an aromatic dianhydride with an excess of an aromatic diamine to form an amine-terminated poly(amic acid) oligomer. This oligomer is then end-capped with PEPA. Subsequent thermal or chemical imidization yields the phenylethynyl-terminated polyimide oligomer, which can then be thermally cured.

References

Application Notes and Protocols: Curing Mechanism of PEPA-Terminated Polyimide Oligomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the curing mechanism of 4-phenylethynyl phthalic anhydride (PEPA)-terminated polyimide oligomers. This document includes a summary of the chemical transformations, quantitative data on thermal and mechanical properties, and detailed experimental protocols for characterization.

Introduction

Phenylethynyl-terminated imide (PETI) oligomers are high-performance thermosetting polymers widely used in aerospace and electronics due to their excellent thermal stability, mechanical strength, and processability.[1] The curing of these oligomers is a critical step that transforms the low molecular weight, processable material into a highly cross-linked, robust network structure. This process, typically induced by thermal treatment, proceeds without the evolution of volatile byproducts, which is a significant advantage in the manufacturing of void-free composite materials.[2] The curing mechanism involves a complex series of reactions of the terminal phenylethynyl groups, including branching, linear chain extension, cross-linking, and cyclization.[2]

Curing Mechanism

The thermal curing of PEPA-terminated polyimide oligomers is initiated at temperatures typically above 300°C, with most curing schedules involving a hold at approximately 370°C for one to two hours.[1] The primary reactions involve the terminal phenylethynyl groups. While the exact mechanism is complex and can be influenced by the oligomer backbone structure, the process is generally understood to involve the formation of a highly aromatic, cross-linked network. Some studies suggest the possibility of a Diels-Alder cycloaddition reaction occurring between two phenylethynyl groups to form polycyclic aromatic structures.

The curing process can be broadly categorized into two stages: initiation and propagation.[3] The reactivity of the phenylethynyl groups can be influenced by the electron-donating or electron-withdrawing nature of the polyimide backbone.[2][3] For instance, oligomers with electron-withdrawing groups, such as trifluoromethyl (-CF3), have been shown to exhibit higher curing reactivity.[3]

Below is a diagram illustrating the proposed curing pathway of PEPA-terminated polyimide oligomers.

Quantitative Data Summary

The properties of PEPA-terminated polyimides are significantly altered by the curing process. The following tables summarize key quantitative data from various studies, including thermal properties before and after curing, and mechanical properties of the cured resins.

Table 1: Thermal Properties of Uncured and Cured PEPA-Terminated Polyimides

| Oligomer System | Uncured Tg (°C) | Curing Peak (°C) | Cured Tg (°C) | 5% Weight Loss Temp (°C) |

| PETI-5 | 270[4] | ~350-450[4] | 270[1] | >540[1] |

| PETI-298 | - | - | 298[4] | - |

| PETI-330 | - | - | 330[4] | - |

| PETI-375 | - | - | 375[4] | - |

| 6FDA-based PETI | 268[1] | 391[2] | 363-391[2] | >530[5] |

| a-BPDA/3,4'-ODA | - | - | 438-455[5] | >530[5] |

| FPI-R-1 Blend | - | - | 420-426[4] | - |

Table 2: Melt Viscosity of Uncured PEPA-Terminated Polyimides

| Oligomer System | Minimum Melt Viscosity (Pa·s) | Temperature (°C) |

| PETI-5 | 1000 | 371 |

| 6FDA-based PETI | 48 | 337 |

| PETI-298, 330, 375 | 0.06 - 1 | 280[4] |

| AFR-PEPA-2 | 10 | 340[1] |

| AFR-PEPA-8 | 227 | 371[1] |

| FPI-R-1 Blend | <1 | 270 |

| PIS-O10 | 0.09 | 333[5][6] |

Table 3: Mechanical Properties of Cured PEPA-Terminated Polyimides

| Cured Resin System | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Strength (MPa) |

| AFR-PEPA-2 | 50.2[1] | 1.5[1] | - |

| 6FDA-based PETIs | 51 - 66[2] | - | - |

| a-BPDA/3,4'-ODA based | - | 7.2 - 8.8[5] | - |

| Fluorinated cooligoimides blend | >80 | - | >130 |

| PI-6 | 45[1] | 3.38[1] | - |

| PI-7 | 66[1] | 1.86[1] | - |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the curing and final properties of PEPA-terminated polyimides are provided below.

4.1 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the glass transition temperature (Tg) of the uncured oligomer, the exothermic curing reaction temperatures, and the Tg of the cured resin.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 5-10 mg of the polyimide oligomer powder into an aluminum DSC pan.

-

Place the pan in the DSC cell and an empty reference pan in the reference cell.

-

For uncured resin analysis, heat the sample from room temperature to a temperature above the expected curing temperature (e.g., 450°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere.[4]

-

To determine the Tg of the cured resin, first, cure the sample in the DSC by heating to the final cure temperature (e.g., 370-400°C) and holding for a specified time (e.g., 1-2 hours).

-

Cool the sample to below its Tg.

-

Reheat the now-cured sample at the same heating rate to determine the final Tg.[4]

-

-

Data Analysis: The Tg is determined as the midpoint of the transition in the heat flow curve. The curing exotherm is characterized by its onset temperature, peak temperature, and the total heat of reaction (area under the peak).

4.2 Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability of the cured polyimide by determining the temperature at which significant weight loss occurs.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

Place a small, accurately weighed sample (10-15 mg) of the cured polyimide into the TGA sample pan.

-

Heat the sample from room temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).[4]

-

-

Data Analysis: The primary data point is the temperature at which 5% weight loss occurs (Td5%), which is a common measure of thermal stability. The char yield at the final temperature is also a key parameter.

4.3 Fourier-Transform Infrared Spectroscopy (FT-IR)

-

Objective: To monitor the chemical changes during the curing process, specifically the disappearance of the phenylethynyl group.

-

Apparatus: A Fourier-transform infrared spectrometer.

-

Procedure:

-

Prepare a thin film of the uncured polyimide oligomer on a suitable substrate (e.g., KBr pellet).

-

Record the FT-IR spectrum of the uncured sample.

-

Cure the sample either in-situ using a heated stage or by removing the sample, curing it in an oven, and then re-analyzing.

-

Record the FT-IR spectrum of the cured sample.

-

-

Data Analysis: Monitor the disappearance of the characteristic absorption peak for the ethynyl (–C≡C–) stretching vibration, typically around 2212 cm⁻¹.[4] The imide carbonyl peaks (around 1780 and 1720 cm⁻¹) can be used as internal references as they are stable during the curing process.[7]

4.4 Rheological Analysis

-

Objective: To characterize the melt flow behavior and determine the processing window of the uncured oligomer.

-

Apparatus: A rheometer with parallel plate geometry.

-

Procedure:

-

Place a sample of the polyimide oligomer powder or a pre-formed disk onto the bottom plate of the rheometer.

-

Heat the sample to the desired temperature to melt the material and bring the top plate down to the desired gap.

-

Perform a dynamic temperature ramp experiment at a controlled heating rate (e.g., 4°C/min) while applying a small oscillatory strain at a constant frequency (e.g., 3 rad/s) to measure the complex viscosity (|η*|).[4]

-

Isothermal holds at specific processing temperatures can also be performed to assess the melt stability over time.

-

-

Data Analysis: Plot the complex viscosity as a function of temperature to identify the minimum melt viscosity and the temperature range over which the viscosity is low enough for processing (the processing window).

Below is a workflow diagram for the characterization of PEPA-terminated polyimide oligomer curing.

References

- 1. mdpi.com [mdpi.com]

- 2. Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cjps.org [cjps.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thermal Curing of 4-Phenylethynylphthalic Anhydride (PEPA) Based Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the thermal curing of polyimide resins based on 4-Phenylethynylphthalic Anhydride (PEPA). PEPA is a reactive end-capping agent used to create high-performance thermosetting polyimides with exceptional thermal stability, mechanical strength, and processability, making them suitable for demanding applications in aerospace, electronics, and advanced composites.

Introduction

Phenylethynyl-terminated imide (PETI) oligomers, end-capped with PEPA, are a class of high-performance thermoset resins. Upon thermal curing, typically at temperatures around 370-380°C, the phenylethynyl groups undergo a crosslinking reaction, forming a highly rigid and stable network structure.[1][2] This curing process is an addition reaction, which avoids the generation of volatile byproducts, leading to low-void composites.[2] The final properties of the cured resin, such as the glass transition temperature (Tg), thermal decomposition temperature (Td), and mechanical strength, can be tailored by adjusting the molecular weight of the imide oligomer and the chemical structures of the dianhydride and diamine monomers used in its synthesis.[2]

Key Applications

-

Aerospace: High-temperature resistant carbon fiber composites for aircraft and spacecraft structures.

-

Electronics: Dielectric materials, encapsulants, and adhesives for microelectronic components.

-

Adhesives: High-strength, thermally stable adhesives for bonding metals and composites.

Data Summary: Thermal and Mechanical Properties

The following tables summarize the quantitative data on the thermal and mechanical properties of various PEPA-based resin systems. These values are influenced by the specific monomers and curing cycles used.

Table 1: Thermal Properties of Cured PEPA-Based Resins

| Resin System (Dianhydride/Diamine/End-capper) | Curing Cycle | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 800°C (%) (in N2) |

| TMR–50/RDm–a–5 | 380°C / 2 h | 462 | 588.5 | 75 |

| PETI-RTM | 371°C | 258 | >500 | Not Reported |

| P4 | 371°C | 298 | >500 | Not Reported |

| FPI-R-1 | 380°C / 2 h | 420-426 | >500 | Not Reported |

| B-O-2 | Not Reported | 383 | 547 | Not Reported |

| F-O-2 | Not Reported | 408 | 559 | Not Reported |

Table 2: Mechanical Properties of Cured PEPA-Based Resins

| Resin System | Curing Cycle | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Strength (MPa) |

| TMR–50/RDm–a–5 (Calc'd Mw 5000 g/mol ) | 380°C / 2 h | 84.0 | 4.1 | 169.2 |

| TMR–50/RDm–a–5 (Calc'd Mw 1500 g/mol ) | 380°C / 2 h | 53.5 | Not Reported | 113.3 |

| PI-6 | Not Reported | 45 | 3.38 | Not Reported |

| PI-7 | Not Reported | 66 | 1.86 | Not Reported |

Experimental Protocols

Protocol 1: Synthesis of Phenylethynyl-Terminated Imide (PETI) Oligomers

This protocol describes a one-pot high-temperature polymerization method for synthesizing PETI oligomers.

Materials:

-

Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

-

Aromatic diamine(s) (e.g., 3,4'-oxydianiline, 3,4'-ODA; m-phenylenediamine, m-PDA)

-

This compound (PEPA)

-

N-methyl-2-pyrrolidone (NMP)

-

Toluene

-

Isoquinoline (catalyst)

Procedure:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add the dianhydride and NMP. Stir at room temperature until the dianhydride is completely dissolved.

-

Add the aromatic diamine(s) and additional NMP to the flask. Stir for 6 hours in an ice-water bath.

-

Add PEPA and NMP to the reaction mixture to achieve the desired solid content (e.g., 30% w/w). Continue stirring in the ice bath for another 16 hours.

-

Add toluene and a catalytic amount of isoquinoline to the flask.

-

Heat the mixture to 160°C and maintain for 6 hours to facilitate imidization, collecting the water byproduct in the Dean-Stark trap.

-

Increase the temperature to 180°C for another 3 hours.

-

Finally, heat the mixture to 200°C to remove the toluene.

-

Precipitate the resulting imide oligomer by pouring the cooled reaction mixture into a non-solvent like ethanol.

-

Collect the solid product by filtration and dry under vacuum at room temperature.

Protocol 2: Thermal Curing of PEPA-Based Resin

This protocol details the process for the thermal curing of the synthesized PETI oligomers into a solid thermoset resin.

Materials:

-

Synthesized PETI oligomer powder

-

Mold (e.g., stainless steel)

Procedure:

-

Place the PETI oligomer powder into the mold.

-

Position the mold in a hydraulic press with heated platens.

-

Heat the mold to a temperature above the melting point of the oligomer (e.g., 305°C) to ensure complete melting.

-

Gradually increase the temperature to the final curing temperature (e.g., 380°C) over a period of approximately 50 minutes.

-

Once the curing temperature is reached, apply a pressure of 4 MPa.

-

Hold the temperature and pressure for the desired curing time (e.g., 2 hours).

-

After the curing is complete, cool the mold to approximately 250°C before releasing the pressure.

-

Allow the mold to cool to room temperature before demolding the cured resin plaque.

Visualizations

Experimental Workflow for Resin Synthesis and Curing

Caption: Workflow for the synthesis and thermal curing of PEPA-based resins.

Proposed Curing Mechanism of Phenylethynyl-Terminated Polyimides

Caption: Simplified reaction pathway for the thermal curing of PEPA resins.

References

Application Notes and Protocols for 4-PEPA in Aerospace Composites and Coatings

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Phenylethynylphthalic anhydride (4-PEPA) in the formulation of high-performance polyimide resins for aerospace composites and coatings.

Introduction to 4-PEPA

This compound (4-PEPA) is a reactive end-capping agent used in the synthesis of polyimide resins.[1][2][3] Its primary function is to control the molecular weight of the polyimide oligomers and to introduce phenylethynyl groups at the ends of the polymer chains. These terminal groups undergo a thermally induced crosslinking reaction at elevated temperatures, forming a highly stable, three-dimensional network. This process enhances the thermal and oxidative stability, solvent resistance, and processability of the resulting polyimide, making it suitable for demanding aerospace applications.[1][2][3][4]

The key benefits of using 4-PEPA as an end-capper in polyimide resins for aerospace applications include:

-

Enhanced Thermal Stability: The crosslinked network formed by the phenylethynyl groups significantly increases the glass transition temperature (Tg) and the decomposition temperature of the polyimide.[4]

-

Improved Processability: By controlling the molecular weight of the uncured oligomers, 4-PEPA allows for lower melt viscosities, which is advantageous for manufacturing complex composite structures.

-

Excellent Mechanical Properties: The resulting thermoset polyimides exhibit high strength and stiffness, which are crucial for structural aerospace components.

-

Chemical and Solvent Resistance: The crosslinked structure provides superior resistance to a wide range of chemicals and solvents encountered in aerospace environments.[1]

Data Presentation: Properties of 4-PEPA End-Capped Polyimides

The following tables summarize the key thermal and mechanical properties of polyimide resins and composites that utilize 4-PEPA as an end-capping agent.

Table 1: Thermal Properties of 4-PEPA End-Capped Polyimide Resins

| Property | Value | Conditions |

| Glass Transition Temperature (Tg) | Up to 423 °C | After curing at 380°C for 2 hours |

| 5% Weight Loss Temperature (Td5) | > 500 °C | In Nitrogen or Air |

| Decomposition Temperature (Td) | 585 - 597 °C | In Nitrogen or Air |

| Char Yield at 800°C | ~75% in N2, ~39% in Air |

Table 2: Mechanical Properties of 4-PEPA End-Capped Polyimide Resins and Composites

| Property | Value | Material |

| Tensile Strength | 53.5 - 84.0 MPa | Thermally Cured Blend Resins |

| Elongation at Break | 4.1% | Thermally Cured Blend Resins |

| Flexural Strength | 113.3 - 169.2 MPa | Thermally Cured Blend Resins |

| Flexural Strength (Composite) | 1552 MPa at 25°C, 690 MPa at 370°C | TMR-50/RDm-a-5/T700 Carbon Fiber Composite |

| Flexural Modulus (Composite) | 119 GPa at 25°C, 117 GPa at 370°C | TMR-50/RDm-a-5/T700 Carbon Fiber Composite |

Experimental Protocols

This protocol describes a general method for the synthesis of 4-PEPA end-capped poly(amic ester) resins.

Materials:

-

Aromatic diamine (e.g., 3,4′-oxybisbenzenamine, 3,4-ODA)

-

Diester of an aromatic diacid (e.g., biphenylene diacid, BPDE)

-

This compound (4-PEPA)

-

Ethanol

-

Nitrogen atmosphere

Procedure:

-

In a flask equipped with a reflux condenser, reflux 4-PEPA in ethanol for 4 hours to produce the monoester of 4-phenylethynylphthalic acid (PEPE).

-

In a separate reaction vessel under a nitrogen atmosphere, dissolve the aromatic diamine in ethanol.

-

Add the diester of the aromatic diacid to the diamine solution and stir until a homogeneous solution is formed.

-

Add the PEPE solution to the reaction mixture.

-

Stir the resulting suspension at room temperature overnight to yield a phenylethynyl-end-capped poly(amic ester) resin solution.

This protocol outlines the fabrication of a high-temperature carbon fiber reinforced polyimide composite using an autoclave process.

Materials:

-

4-PEPA end-capped poly(amic ester) resin solution

-